![molecular formula C19H6Br4I2N2O9S B597821 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide CAS No. 145551-16-2](/img/structure/B597821.png)
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide, also known by its chemical name Tetrabromophenol Blue , is a synthetic compound. Its molecular formula is C19H4Br6I2O5S, and its CAS number is 4430-25-5 . It is commonly used as a hair dye in both oxidative and non-oxidative hair coloring products. The final on-head concentration of Tetrabromophenol Blue can be up to 0.2% .
Molecular Structure Analysis
Tetrabromophenol Blue exhibits an intriguing molecular structure. It consists of a benzoxathiole ring system with four bromine atoms and two iodine atoms. The presence of nitro and hydroxy groups further contributes to its distinctive properties. Crystallographic studies reveal the precise arrangement of atoms in the solid state . The unit-cell dimensions are as follows:
Aplicaciones Científicas De Investigación
Biochemical Research
DIDNTB is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments, contributing to our understanding of biological processes and mechanisms .
Protein Staining
DIDNTB is a fluorescent dye used for staining proteins . This makes it valuable in biochemistry and molecular biology for visualizing and identifying proteins in a sample .
Albumin Detection
DIDNTB has been used in a dye-binding method for albumin in urine . This method offers a higher chemical sensitivity and specificity for albumin compared to other commonly used dyes .
Organic Chemistry
In the field of organic chemistry, DIDNTB could potentially be used in the synthesis of new compounds . Its unique chemical structure might offer interesting reactivity that could be harnessed in the creation of novel organic molecules .
Chemical Engineering
While specific applications of DIDNTB in chemical engineering are not mentioned in the search results, its properties as a biochemical reagent suggest potential uses. For instance, it could be used in the development of new processes or in the optimization of existing ones .
Pharmaceuticals
In the pharmaceutical industry, DIDNTB could be used in the development of new drugs or therapeutic agents . Its ability to bind to specific proteins could be exploited to target certain diseases or conditions .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenol” are currently unknown
Mode of Action
It is known that the compound can be used as a biochemical reagent for life science related research . The interaction of this compound with its targets, and the resulting changes, are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness.
Propiedades
IUPAC Name |
2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHYCKTXIQQVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6Br4I2N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide | |
Q & A
Q1: How does DIDNTB interact with albumin and what are the downstream effects?
A1: DIDNTB binds to albumin with high affinity, resulting in a color change that can be measured to quantify albumin concentration. This binding is stronger at a pH of 1.8 compared to a pH of 7.0. The exact mechanism of interaction is not fully detailed in the provided research but involves non-covalent interactions. The dye exhibits greater specificity for albumin compared to other proteins, minimizing interference from other urinary components. [, ]
Q2: How does urine concentration affect the accuracy of albumin measurement using DIDNTB-based dipsticks, and how can this be addressed?
A3: Urine concentration can significantly impact the accuracy of albumin measurements using dipsticks. Dilute urine samples may lead to falsely low albumin readings, while concentrated urine can result in falsely elevated results. To mitigate this, measuring the urine creatinine alongside albumin and calculating the albumin-to-creatinine ratio provides a more accurate assessment of albumin excretion, regardless of urine concentration. [] This ratio helps to normalize the albumin measurement, reducing both false-positive and false-negative results. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
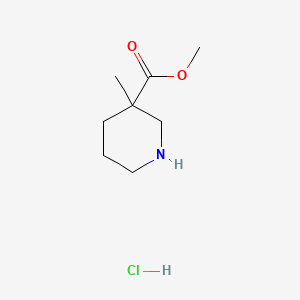
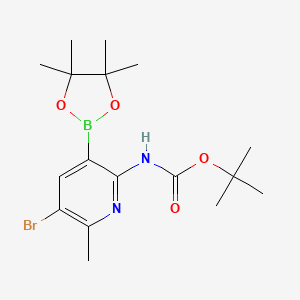

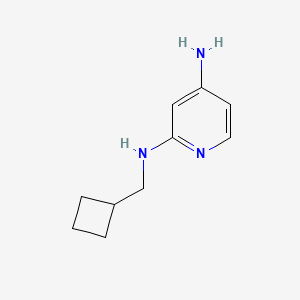
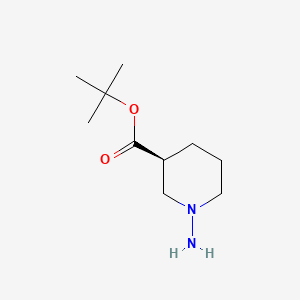
![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)

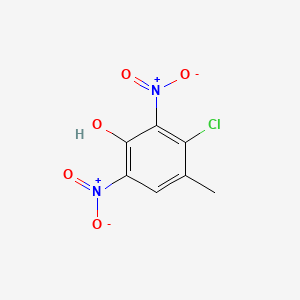

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)
